molecular formula C18H16N2O2 B6591289 (4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole CAS No. 135532-33-1

(4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole

Cat. No.: B6591289
CAS No.: 135532-33-1
M. Wt: 292.3 g/mol
InChI Key: UPTBXQCXFVAYOL-HZPDHXFCSA-N
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Description

(4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is a heterocyclic compound characterized by its unique structure, which includes two oxazole rings connected by a tetrahydro diphenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the necessary quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the oxazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydro derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Uniqueness

Compared to similar compounds, (4S,4’S)-4,4’,5,5’-Tetrahydro-4,4’-diphenyl-2,2’-bioxazole stands out due to its specific structural features and reactivity. Its tetrahydro diphenyl bridge provides unique steric and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4S)-4-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBXQCXFVAYOL-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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